1,3-Dioxolane-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

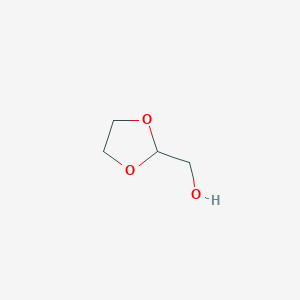

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGUSKAXELYWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304029 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-68-8 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxolane-2-methanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-2-methanol is a heterocyclic organic compound that possesses both a cyclic acetal (B89532) and a primary alcohol functional group.[1] This unique bifunctional nature makes it a versatile building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its structure, characterized by a five-membered 1,3-dioxolane (B20135) ring with a hydroxymethyl substituent at the C2 position, dictates its chemical behavior and reactivity. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis, and key applications.

Chemical Identity and Structure

The fundamental identification and structural representation of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5694-68-8[1][2] |

| IUPAC Name | 1,3-dioxolan-2-ylmethanol[1][2][3][4] |

| Synonyms | 2-(Hydroxymethyl)-1,3-dioxolane, Hydroxyacetaldehyde ethylene (B1197577) acetal[2][4][5] |

| Molecular Formula | C₄H₈O₃[1][4] |

| Molecular Weight | 104.11 g/mol [6][7] |

| SMILES | C1COC(O1)CO[1][4] |

| InChIKey | ZAGUSKAXELYWCE-UHFFFAOYSA-N[1][3] |

Molecular Structure

This compound's molecular architecture consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a hydroxymethyl group (-CH₂OH) attached to the carbon atom at the 2-position.[1] This structure confers several key characteristics:

-

Cyclic Acetal: The 1,3-dioxolane ring is a cyclic acetal. This functional group is notably stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to regenerate the parent carbonyl and diol. This property is the basis for its widespread use as a protecting group for aldehydes and ketones.

-

Primary Alcohol: The exocyclic hydroxymethyl group is a primary alcohol, which serves as a reactive site for a variety of chemical transformations such as oxidation, esterification, and nucleophilic substitution.[1]

-

Polarity and Solubility: The presence of three oxygen atoms and the hydroxyl group makes the molecule polar, allowing for miscibility with water and other polar organic solvents.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are presented in Table 2.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to light-yellow liquid[3] |

| Boiling Point | 174.2°C at 760 mmHg[2] 97°C at 30 mmHg[8][9] |

| Melting Point | Not available[2] |

| Density | 1.164 g/cm³ (Predicted)[8] |

| Specific Gravity | 1.2025 at 20°C/20°C[9] |

| Flash Point | 76.1°C[2] |

| pKa | 14.83 ± 0.10 (Predicted)[5][8] |

| Solubility | Miscible with water and polar organic solvents[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[3][5] |

Synthesis and Reactivity

Synthesis

The primary route for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol. For this compound, this involves the condensation of a suitable precursor with ethylene glycol. A common synthetic approach involves the reaction of salicylaldehyde (B1680747) and trimethyl orthoformate with a diol in the presence of a catalyst like Montmorillonite K10 clay.[1] Another reported method involves the simultaneous dehydrogenation and dehydration of ethylene glycol over a copper-chromium catalyst.[9]

Chemical Reactions

The dual functionality of this compound allows it to participate in a range of chemical reactions:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group for subsequent nucleophilic substitution reactions.

-

Acetal Hydrolysis: The dioxolane ring can be opened under acidic conditions to deprotect the carbonyl functionality.

Applications in Research and Development

Protecting Group for Carbonyls

The most prominent application of 1,3-dioxolane structures is as protecting groups for aldehydes and ketones in multi-step organic synthesis. The acetal is stable to nucleophiles and bases, allowing for chemical modifications on other parts of a molecule. The carbonyl group can be easily regenerated by acid-catalyzed hydrolysis.

Other Applications

-

Solvent: Due to its polarity and miscibility, it can be used as a solvent in certain applications.[1]

-

Polymer Science: Derivatives of this compound can be used as monomers in the synthesis of polymers and other functional materials.

-

Antiviral Agents: The 1,3-dioxolane ring is a core structural component in several antiviral drugs, such as the prodrug amdoxovir (B1667026) (DAPD), which is active against HIV-1.[1]

Spectroscopic Data

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard spectroscopic techniques. Data for this compound are available in various spectral databases.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and chemical environment of the atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorptions for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-H stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

General Procedure for the Synthesis of 1,3-Dioxolanes

The following is a generalized protocol for the acid-catalyzed synthesis of a 1,3-dioxolane derivative, which can be adapted for this compound.

Materials:

-

Aldehyde or ketone precursor

-

Diol (e.g., ethylene glycol)

-

Acid catalyst (e.g., Montmorillonite K10 clay, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Methodology:

-

A mixture of the aldehyde (1.0 mmol), an orthoformate (1.0 mmol, as a water scavenger), the acid catalyst, and dry toluene (B28343) (20 mL) are added to a round-bottom flask equipped with a Dean-Stark apparatus.[1]

-

The mixture is stirred for a period (e.g., 1 hour) before the diol (2.0 mmol) is added.[1]

-

The reaction mixture is heated to reflux, and the progress is monitored by observing the collection of the alcohol byproduct in the Dean-Stark trap and often by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction is cooled, and the catalyst is removed by filtration.

-

The organic solution is washed with a basic solution (e.g., saturated NaHCO₃) and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography or distillation to yield the pure 1,3-dioxolane derivative.[1]

Safety and Handling

Based on available safety data, this compound is considered hazardous.

-

Hazard Statements: It is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions for Safe Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes and prevent inhalation of vapors.[2] Keep away from ignition sources.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[2] Recommended storage is at 2-8°C under an inert atmosphere.[5][8]

Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy this compound (EVT-300414) | 5694-68-8 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C4H8O3 | CID 294864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthonix, Inc > 5694-68-8 | (1,3-Dioxolan-2-yl)methanol [synthonix.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-HYDROXYMETHYL-1,3-DIOXOLANE CAS#: 5694-68-8 [m.chemicalbook.com]

- 9. US2140938A - 2-hydroxymethyl-1, 3-dioxolane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Dioxolane-2-methanol (CAS: 5694-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-2-methanol, also widely known by its synonym Glycerol (B35011) Formal, is a heterocyclic organic compound with the CAS number 5694-68-8. It is a colorless, nearly odorless, and viscous liquid that serves as a versatile and biocompatible solvent, excipient, and synthetic intermediate.[1][2] Its unique properties, including high solvency for a range of active pharmaceutical ingredients (APIs), low volatility, and a favorable safety profile, have made it a compound of significant interest, particularly in the pharmaceutical and veterinary medicine sectors.[1][3] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, applications in drug development, and key experimental protocols.

Physicochemical Properties

This compound is characterized by its distinct physical and chemical properties that underpin its utility in various applications. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [4][5][6] |

| Molecular Weight | 104.10 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | Relatively high due to its cyclic structure | [4] |

| Solubility | Miscible with water and polar organic solvents | [4] |

| Stability | Stable under normal conditions, but sensitive to strong acids or bases which can cause hydrolysis or degradation. | [4] |

| IUPAC Name | 1,3-dioxolan-2-ylmethanol | [4][5] |

| Synonyms | 2-(Hydroxymethyl)-1,3-dioxolane, Glycerol Formal | [6] |

| InChI Key | ZAGUSKAXELYWCE-UHFFFAOYSA-N | [4] |

| SMILES | C1COC(O1)CO | [4] |

Synthesis

The primary industrial synthesis of this compound involves the acid-catalyzed condensation reaction of glycerol with formaldehyde (B43269) or its polymer, paraformaldehyde.[1][2] This reaction produces a mixture of isomers, primarily the five-membered ring (4-hydroxymethyl-1,3-dioxolane) and the six-membered ring (5-hydroxy-1,3-dioxane).[1]

General Synthetic Workflow

The synthesis of this compound can be depicted by the following workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Glycerol and Paraformaldehyde

The following protocol is a representative procedure for the synthesis of glycerol formal.

Materials:

-

Glycerol (1 mole)

-

Paraformaldehyde (1 mole)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mole)

-

Toluene (B28343) (as a solvent for azeotropic water removal)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add glycerol, paraformaldehyde, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Applications in Drug Development

This compound has several important applications in the pharmaceutical industry, primarily as a solvent and as a protecting group in organic synthesis.

As a Solvent and Excipient in Formulations

Glycerol formal is an excellent solvent for a wide range of poorly water-soluble drugs.[3] It is particularly prominent in veterinary medicine for the formulation of injectable solutions of antiparasitic agents like ivermectin.[1][3] Its biocompatibility and ability to enhance the stability and bioavailability of the active ingredient are key advantages.[1]

The following protocol is based on patent literature for the formulation of a veterinary injectable solution.[1]

Materials:

-

Ivermectin (1 g)

-

Glycerol Formal (40 mL)

-

Propylene (B89431) Glycol (q.s. to 100 mL)

Equipment:

-

Sterile mixing vessel

-

Magnetic stirrer

-

Sterile filtration apparatus (e.g., 0.22 µm filter)

-

Aseptic filling equipment

Procedure:

-

In a sterile mixing vessel, dissolve the ivermectin in the glycerol formal with continuous stirring until a clear solution is obtained.

-

Gradually add propylene glycol to the solution while stirring to reach the final volume of 100 mL.

-

Sterilize the final solution by passing it through a sterile 0.22 µm membrane filter.

-

Aseptically fill the sterile solution into vials.

Caption: Workflow for the formulation of a parenteral drug solution.

As a Protecting Group in Organic Synthesis

The 1,3-dioxolane (B20135) moiety is a commonly used protecting group for aldehydes and ketones in multi-step organic synthesis.[5] It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and can be readily removed under acidic conditions.[5]

The formation of the 1,3-dioxolane protects the carbonyl group from unwanted reactions.

References

- 1. Glycerol formal synthesis - chemicalbook [chemicalbook.com]

- 2. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]

- 3. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guinea Lynx Forums - Login [guinealynx.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101747311B - Method for synthesizing glycerol formal through reaction of glycerol and formaldehyde - Google Patents [patents.google.com]

Spectroscopic Profile of 1,3-Dioxolane-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic organic compound 1,3-Dioxolane-2-methanol (CAS No. 5694-68-8). The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The structural integrity and purity of this compound (C₄H₈O₃, Molecular Weight: 104.10 g/mol ) can be effectively determined through a combination of spectroscopic techniques.[1] The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

A ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data presented below was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.01 | Triplet (t) | 1H | 3.0 | H-2 (methine) |

| 3.88-4.08 | Multiplet (m) | 4H | - | H-4, H-5 (ring CH₂) |

| 3.66-3.72 | Multiplet (m) | 2H | - | H-6 (exocyclic CH₂) |

| 1.89 | Broad Singlet (br s) | 1H | - | -OH (hydroxyl) |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~103-105 | C-2 (methine) |

| ~65-67 | C-4, C-5 (ring CH₂) |

| ~63-65 | C-6 (exocyclic CH₂) |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often observed, and key fragments arise from the cleavage of the hydroxymethyl group or the opening of the dioxolane ring.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 104 | Low | [C₄H₈O₃]⁺• (Molecular Ion) |

| 73 | High | [C₃H₅O₂]⁺ (Loss of •CH₂OH) |

| 45 | High | [C₂H₅O]⁺ |

| 43 | Medium | [C₂H₃O]⁺ |

| 31 | Medium | [CH₃O]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorptions corresponding to its primary alcohol and cyclic acetal (B89532) functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |

| 1200-1000 | Strong | C-O Stretch | Acetal/Ether & Alcohol |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended for researchers with a foundational understanding of spectroscopic instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-15 mg of pure this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is free of any particulate matter.

-

Instrumentation : The analysis is performed on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition (¹H NMR) :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

Data Acquisition (¹³C NMR) :

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation : The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

-

Gas Chromatography :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).

-

A temperature program is used to elute the compound from the column into the mass spectrometer.

-

-

Mass Spectrometry :

-

As the compound elutes from the GC, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and the pattern of fragment ions, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, the neat (undiluted) liquid film method is commonly used. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid film.

-

Instrumentation : The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

First, acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Place the prepared salt plate assembly into the sample holder in the instrument's beam path.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Data Analysis : Identify the key absorption bands in the spectrum and assign them to the corresponding molecular vibrations and functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a liquid organic compound.

References

Synthesis of 1,3-Dioxolane-2-methanol from Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxolane-2-methanol and its isomers from glycerol (B35011), a renewable feedstock. The primary route for this conversion is the acid-catalyzed acetalization of glycerol with formaldehyde (B43269). This process is a key area of green chemistry, transforming a byproduct of biodiesel production into valuable chemical intermediates.[1] This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in this field.

Reaction Overview

The reaction of glycerol with formaldehyde, in the presence of an acid catalyst, yields a mixture of two primary products: a five-membered ring, (1,3-dioxolan-4-yl)methanol, and a six-membered ring, 1,3-dioxan-5-ol.[2] The five-membered ring compound is kinetically favored, while the six-membered ring is the thermodynamically more stable product.[2] The term "glycerol formal" is often used to describe this isomeric mixture.

Reaction Scheme

Caption: General reaction scheme for the acid-catalyzed acetalization of glycerol with formaldehyde.

Catalysts and Reaction Conditions

A variety of homogeneous and heterogeneous acid catalysts have been employed for the synthesis of glycerol formals. The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards the desired dioxolane product.

Catalyst Performance Data

| Catalyst | Aldehyde/Ketone | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity/Yield (%) | Reference |

| Amberlyst-15 | Formaldehyde | 70 | 1 | < 80 | - | [3] |

| Zeolite HBeta | Formaldehyde | 70 | 1 | > 90 | - | [3] |

| Amberlyst-36 | Benzaldehyde | - | - | - | up to 94 (yield) | [4] |

| Amberlyst-36 | Formaldehyde | - | - | - | 78 (for 6-membered ring) | [4] |

| Cs2.5H0.5PW12O40 | Formaldehyde (aq) | - | 1 | > 70 | - | [4] |

| Amberlyst-15 | Acetaldehyde | 20 | - | 70-80 | - | [4] |

| Phosphomolybdic Acid | Various Ketones | Reflux | - | - | > 95 (yield) | [5] |

| Sulfuric Acid | Acetone | 62 | 10 | > 80 | - | [6][7] |

| Activated Carbon | - | - | - | 80.3 | - | [1] |

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources to provide a comprehensive guide for the laboratory synthesis of glycerol formals.

Protocol 1: Acetalization using a Heterogeneous Catalyst (Zeolite HBeta)

This protocol is adapted from studies on the acetalization of glycerol with formaldehyde solution using a solid acid catalyst.[3]

Materials:

-

Glycerol (54.3 mmol)

-

Formaldehyde solution (65.5 mmol)

-

Zeolite HBeta catalyst (weight adjusted to provide 1.5 mmol of acid sites)

-

Dimethylformamide or 1,4-dioxane (B91453) (internal standard for GC analysis)

-

Dimethyl sulfoxide (B87167) (solvent, if needed for homogeneity)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and the formaldehyde solution.

-

Add the Zeolite HBeta catalyst to the mixture.

-

If necessary to ensure a homogeneous liquid phase, add dimethyl sulfoxide as a solvent.

-

Add the internal standard (dimethylformamide or 1,4-dioxane) for subsequent analysis.

-

Heat the reaction mixture to 70°C with constant stirring.

-

Monitor the reaction progress by withdrawing samples at specific time intervals.

-

Analyze the samples using gas chromatography coupled with mass spectrometry (GC-MS) to determine the conversion of glycerol and the product distribution.

-

Upon completion of the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The product can be purified by distillation under reduced pressure.

Protocol 2: Ketalization using a Homogeneous Catalyst (Phosphomolybdic Acid)

This protocol describes the synthesis of 1,3-dioxolane-4-methanol derivatives using a phosphomolybdic acid-glycerol complex as the catalyst.[5]

Materials:

-

Glycerol (commercial, 85% purity, 0.1 mol)

-

Phosphomolybdic acid (PMA, 0.5 mmol)

-

A ketone (e.g., acetone, acetophenone, 0.1 mol)

-

Toluene (B28343) (100 mL)

Procedure:

-

In a two-necked round-bottom flask fitted with a magnetic stirrer and a Dean-Stark apparatus, add phosphomolybdic acid and glycerol.

-

Add toluene to the flask and reflux the mixture with stirring to remove the water present in the glycerol as an azeotrope. This will take approximately 2 hours, during which a deep blue glycerol-phosphomolybdic acid complex will form.

-

After the water removal is complete, add the ketone to the reaction flask.

-

Continue to reflux the mixture, removing the water formed during the reaction via the Dean-Stark trap.

-

Monitor the conversion of the ketone to the ketal by gas chromatography (GC) analysis.

-

Once the reaction is complete, cool the mixture.

-

The catalyst can be recovered for reuse. The product can be isolated and purified by distillation.

Reaction Mechanism and Experimental Workflow

Acetalization Reaction Mechanism

The acid-catalyzed acetalization of glycerol with formaldehyde proceeds through the protonation of the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of a hydroxyl group from glycerol.

Caption: Proposed mechanism for the acid-catalyzed formation of 1,3-dioxolane-4-methanol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1,3-dioxolane (B20135) derivatives from glycerol.

Caption: A generalized workflow for the synthesis of this compound from glycerol.

Conclusion

The synthesis of 1,3-dioxolane derivatives from glycerol represents a valuable pathway for the valorization of this biorenewable resource. The choice of an appropriate acid catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivities. This guide provides foundational knowledge and practical protocols to aid researchers in the development of efficient and sustainable processes for the production of these important chemical intermediates. Further research may focus on the development of more selective catalysts that favor the formation of the less common this compound isomer or enhance the yield of the five-membered ring over the six-membered ring product.

References

An In-depth Technical Guide on the Acid-Catalyzed Formation of 1,3-Dioxolane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of 1,3-dioxolane-2-methanol, a heterocyclic organic compound with applications in various chemical syntheses. The document details the underlying reaction mechanism, provides experimental protocols, and presents relevant quantitative and spectroscopic data.

Introduction

This compound, with the chemical formula C₄H₈O₃, is a molecule featuring a five-membered 1,3-dioxolane (B20135) ring substituted with a hydroxymethyl group at the 2-position.[1] This structure, possessing both a cyclic acetal (B89532) and a primary alcohol functional group, makes it a valuable intermediate in organic synthesis.[2] The formation of the 1,3-dioxolane ring is a classic example of acetalization, a robust and widely used reaction in organic chemistry for the protection of carbonyl groups or diols.[3][4] The acid-catalyzed reaction between a 1,2-diol and an aldehyde or ketone is the most common method for synthesizing 1,3-dioxolane derivatives.[3][5]

Reaction Mechanism

The formation of this compound proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The overall process can be broken down into several key steps, starting with the activation of the carbonyl group by an acid catalyst. Both Brønsted and Lewis acids can be employed to facilitate this reaction.[3]

The generally accepted mechanism for acid-catalyzed acetal formation is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon.[5]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, typically by a water molecule or the conjugate base of the acid catalyst, to yield the neutral 1,3-dioxolane product and regenerate the acid catalyst.[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound from readily available starting materials like ethylene (B1197577) glycol and glycolaldehyde (B1209225) is not extensively documented in a single source, a general procedure can be adapted from established methods for 1,3-dioxolane synthesis. A plausible and efficient route involves the acid-catalyzed condensation of ethylene glycol with glycolaldehyde or its equivalent.

General Procedure for Acid-Catalyzed Acetalization:

-

Reactants: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended for azeotropic removal of water), add the diol (e.g., ethylene glycol, 1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).[2]

-

Solvent: A suitable solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, is added to dissolve the reactants.[2]

-

Catalyst: A catalytic amount of an acid catalyst is introduced. Common choices include p-toluenesulfonic acid (PTSA), sulfuric acid, or a Lewis acid.[2][7]

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected.[2]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine (saturated NaCl solution).[2]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[2]

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 5694-68-8 | [8] |

| Molecular Formula | C₄H₈O₃ | [8] |

| Molecular Weight | 104.10 g/mol | [8] |

| IUPAC Name | (1,3-dioxolan-2-yl)methanol | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

| Spectroscopy | Data |

| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center.[8] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[8] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the reaction mechanism, the following diagrams are provided in the DOT language.

Caption: Acid-catalyzed formation of this compound mechanism.

Caption: General experimental workflow for 1,3-dioxolane synthesis.

Conclusion

The acid-catalyzed formation of this compound is a straightforward and efficient method for synthesizing this versatile building block. A thorough understanding of the reaction mechanism and adherence to established experimental protocols are key to achieving high yields and purity. The data and visualizations provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of 1,3-dioxolane derivatives.

References

- 1. Buy this compound (EVT-300414) | 5694-68-8 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5694-68-8 | Benchchem [benchchem.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]

- 8. This compound | C4H8O3 | CID 294864 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3-Dioxolane-2-methanol: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Versatile Ethylene (B1197577) Glycol Derivative in Organic Synthesis and Drug Discovery

Introduction

1,3-Dioxolane-2-methanol, a heterocyclic organic compound, represents a significant derivative of ethylene glycol with broad applications in chemical research and pharmaceutical development.[1] Characterized by a five-membered 1,3-dioxolane (B20135) ring bearing a hydroxymethyl group at the second position, this molecule uniquely combines the features of a cyclic acetal (B89532) and a primary alcohol.[1] Its structure serves as a versatile scaffold and a key building block in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is crucial for its effective application, particularly as a protecting group for carbonyl compounds and as a chiral synthon in the development of novel therapeutic agents.[2][3] This guide provides a detailed technical overview, including its chemical properties, synthesis protocols, spectral data, and key applications.

Chemical Identity and Physicochemical Properties

This compound is systematically named (1,3-dioxolan-2-yl)methanol and is also known as 2-(hydroxymethyl)-1,3-dioxolane.[1][4] The core of its structure is the 1,3-dioxolane ring, a five-membered heterocycle with two oxygen atoms at the 1 and 3 positions, which imparts stability under neutral and basic conditions.[2] The presence of the hydroxymethyl group enhances its polarity and provides a reactive site for further chemical modifications.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1,3-dioxolan-2-yl)methanol | [4] |

| Synonyms | 2-(Hydroxymethyl)-1,3-dioxolane, this compound | [1][4] |

| CAS Number | 5694-68-8 | [1][4] |

| Molecular Formula | C₄H₈O₃ | [1][4] |

| Molecular Weight | 104.10 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Relatively high due to its cyclic structure | [1] |

| Solubility | Miscible with water and polar organic solvents | [1] |

| XLogP3 | -0.8 | [1] |

| SMILES | C1COC(O1)CO | [1][4] |

| InChIKey | ZAGUSKAXELYWCE-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

The most common and fundamental method for synthesizing 1,3-dioxolanes is the acid-catalyzed cyclization, or ketalization, of a diol with a carbonyl compound.[2] In the case of this compound, this involves the reaction of ethylene glycol with glyceraldehyde or a related three-carbon aldehyde with a hydroxyl group. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[5] Various acid catalysts can be employed, ranging from Brønsted acids like sulfuric acid to solid acid catalysts such as montmorillonite (B579905) K10 clay.[1][2][6]

Caption: Synthesis of this compound via acid-catalyzed reaction.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques to confirm its structure and purity.[1]

Table 2: Summary of Spectroscopic Data

| Technique | Description | Source(s) |

| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for identification. | [4][7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, showing characteristic absorptions for the hydroxyl and C-O ether bonds. | [4][7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data confirm the molecular structure, with specific chemical shifts corresponding to the dioxolane ring and hydroxymethyl protons. | [8] |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.

Protecting Group for Carbonyls

The 1,3-dioxolane moiety is a robust protecting group for aldehydes and ketones.[2] In multi-step syntheses, carbonyl groups are often masked as dioxolanes to prevent unwanted reactions with nucleophiles or bases.[3] This protection is stable under many reaction conditions but can be easily removed by acidic hydrolysis to regenerate the carbonyl group, making it a crucial strategy in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

Caption: Workflow for using a dioxolane as a carbonyl protecting group.

Chiral Building Block in Drug Synthesis

Derivatives of this compound are pivotal in asymmetric synthesis. For example, the core structure is found in important antiviral drugs. Amdoxovir (DAPD), a prodrug for the anti-HIV agent DXG, is a nucleoside analog featuring a substituted 1,3-dioxolane ring, demonstrating the scaffold's utility in developing therapeutics.[1] The rigid dioxolane structure can provide conformational control, which is essential for achieving stereoselectivity in synthetic reactions.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the acid-catalyzed ketalization of glycerol, a structurally related compound.[9][10]

Materials:

-

Ethylene glycol

-

Glyceraldehyde (or a suitable precursor)

-

Acid catalyst (e.g., montmorillonite K10 clay, p-toluenesulfonic acid)[1]

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for reflux with Dean-Stark trap or soxhlet extractor with molecular sieves

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Reagents: To the flask, add ethylene glycol (1.0 equivalent), glyceraldehyde (1.0 equivalent), and the acid catalyst (e.g., 5 mol%). Add enough toluene to suspend the reagents.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within several hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution).

-

Extraction: If necessary, extract the product into an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography (e.g., with a hexane/ethyl acetate solvent system) to yield pure this compound.[1]

General Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the neat liquid sample using an ATR-FTIR spectrometer. Verify the presence of a broad O-H stretch (around 3400 cm⁻¹) and C-O ether stretches (around 1100-1000 cm⁻¹).

-

Mass Spectrometry (MS): Analyze the sample via GC-MS to determine its molecular weight and fragmentation pattern, confirming its identity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[4]

Table 3: GHS Hazard Classification

| Hazard Code | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem CID 294864[4]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable derivative of ethylene glycol. Its unique combination of a stable cyclic acetal and a reactive primary alcohol makes it an indispensable tool for organic chemists. Its applications as a protecting group and as a chiral precursor in the synthesis of pharmaceuticals underscore its importance in both academic research and industrial drug development. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating complex and biologically active molecules.

References

- 1. evitachem.com [evitachem.com]

- 2. This compound | 5694-68-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H8O3 | CID 294864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 6. 1,3-Dioxolane synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1,3-Dioxolane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 1,3-dioxolane-2-methanol, a versatile building block commonly known as solketal (B138546). This document details key transformations including esterification, etherification, and oxidation, presenting quantitative data, experimental protocols, and visual diagrams to support research and development in the pharmaceutical and chemical industries.

Core Reactivity of the Hydroxyl Group

This compound (solketal) is a protected form of glycerol (B35011), featuring a primary hydroxyl group that is readily available for a variety of chemical modifications.[1] The dioxolane ring is stable under neutral and basic conditions, but labile to acid, a crucial factor in synthetic planning. The primary alcohol functionality allows for a wide range of reactions, making it a valuable intermediate in organic synthesis.[2]

Key Chemical Transformations

The hydroxyl group of this compound can undergo several key reactions, including esterification, etherification, and oxidation. Each of these transformations provides a pathway to a diverse range of derivatives with applications in various fields.

Esterification

Esterification of the hydroxyl group is a common transformation, often employed in the synthesis of mono-, di-, and triglycerides.[1] This can be achieved through acid-catalyzed esterification with carboxylic acids or base-catalyzed transesterification with existing esters.

Table 1: Comparative Data for Esterification of this compound

| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acid-Catalyzed Esterification | Fatty Acids (C8-C18) | p-Toluenesulfonic acid (PTSA) | None | 60 | 4 | 80-99 | [3] |

| Base-Catalyzed Transesterification | Methyl Esters (C3-C10) | Potassium Methoxide (in situ) | None | 120-140 | Not Specified | >91 | [4] |

| Enzymatic Esterification | Vinyl Butyrate | Lipase (from Pseudomonas fluorescens) | Diisopropyl ether | Room Temp | Not Specified | Good (enantioselective) | [2] |

This protocol is adapted from the work of Perosa et al.[3]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine lauric acid (2.0 g), this compound (1.5 molar equivalents with respect to the fatty acid), and p-toluenesulfonic acid (5% w/w with respect to the fatty acid).

-

Reaction : Heat the solvent-free mixture to 60°C and stir vigorously for 4 hours.

-

Workup : After cooling, neutralize the acid catalyst with a saturated aqueous solution of sodium carbonate.

-

Extraction : Partition the mixture between chloroform (B151607) and water. Collect the organic layer.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired ester.

Etherification

The synthesis of ethers from this compound provides another avenue for creating diverse derivatives. Common methods include the Williamson ether synthesis and reaction with dialkyl carbonates.

Table 2: Comparative Data for Etherification of this compound

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Etherification | Alkyl Bromide | Potassium Hydroxide (aq) | Tetrabutylammonium (B224687) iodide (PTC) | 100 | 24 | 21-94 | [5] |

| Reaction with Dialkyl Carbonates | Dimethyl Carbonate | Potassium Carbonate (K₂CO₃) | None | ≥200 | Not Specified | 86-99 | [6][7] |

This protocol is a general representation of the Williamson ether synthesis.

-

Reaction Setup : Combine this compound, an alkyl halide, and a phase-transfer catalyst like tetrabutylammonium iodide in a suitable solvent.

-

Reaction : Add a strong base, such as aqueous potassium hydroxide, and heat the mixture with vigorous stirring.

-

Workup : After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

-

Purification : Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Oxidation

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde. Due to the acid-sensitive nature of the dioxolane ring, mild oxidation conditions are required.

Table 3: Overview of Oxidation Methods for Primary Alcohols with Acid-Sensitive Protecting Groups

| Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (B109758) | -78 to room temp | 85-95 | Requires low temperatures and careful handling of reagents. | [8][9] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp | 90-98 | Mild conditions, but DMP can be explosive under certain conditions. | [10][11] |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane | Room Temp | 80-90 | Catalytic and uses a cheap terminal oxidant. | [12][13] |

| Electrochemical Oxidation | Anodic Oxidation over Nickel Boride | 1 M KOH | Not Specified | 45 (Glyceric Acid) | Converts to the carboxylic acid after deprotection. | [14] |

This is a general procedure for the Dess-Martin oxidation of a primary alcohol.[10][11]

-

Reaction Setup : Dissolve the alcohol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Reaction : Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature. The reaction is typically complete within 1-3 hours.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Extraction : Separate the layers and extract the aqueous layer with dichloromethane.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and troubleshooting processes involving this compound.

Caption: Key reactions of the hydroxyl group in this compound.

Caption: Experimental workflow for acid-catalyzed esterification.

Caption: Logical relationships in troubleshooting low reaction yields.

Deprotection of the Dioxolane Ring

It is important to note that the 1,3-dioxolane (B20135) group can be cleaved under acidic conditions to reveal the diol functionality of the original glycerol backbone.[15] This deprotection is often achieved by acid-catalyzed hydrolysis or transacetalization.[15] The reactivity of solketal towards hydrolysis is significantly higher than that of glycerol/formaldehyde acetals, which can be attributed to the formation of a more stable tertiary carbocation intermediate during the reaction mechanism.[15]

Conclusion

The hydroxyl group of this compound offers a versatile handle for a wide array of chemical transformations. This guide has provided a detailed overview of its reactivity in esterification, etherification, and oxidation reactions, supported by quantitative data and experimental protocols. The provided visualizations offer a clear understanding of the reaction pathways and experimental workflows. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the design and execution of novel synthetic routes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revistadechimie.ro [revistadechimie.ro]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Selective catalytic etherification of glycerol formal and solketal with dialkyl carbonates and K2CO3 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. TEMPO [organic-chemistry.org]

- 13. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

Stability of the 1,3-Dioxolane Ring: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the chemical stability of the 1,3-dioxolane (B20135) ring, a critical functional group and common protecting group in organic synthesis. The stability is evaluated under a variety of chemical environments, including acidic, basic, reductive, and oxidative conditions.

Introduction

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) widely utilized in organic chemistry, most notably as a protecting group for aldehydes and ketones.[1][2] Its popularity stems from its ease of formation, general stability under many reaction conditions, and reliable cleavage under specific, controlled circumstances.[3][4] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, the 1,3-dioxolane moiety is inert to nucleophiles, bases, and many reducing and oxidizing agents.[1][5] This stability is crucial for multi-step syntheses where a carbonyl group must be masked to prevent unwanted side reactions.[6][7] However, the ring's susceptibility to acid-catalyzed hydrolysis is its most defining characteristic, allowing for its clean removal to regenerate the parent carbonyl.[1][4]

This document details the stability profile of the 1,3-dioxolane ring under various chemical stresses, providing quantitative data where available and outlining key experimental protocols.

Stability Under Acidic Conditions

The primary vulnerability of the 1,3-dioxolane ring is its instability in acidic environments, particularly in the presence of water.[1] This lability is the cornerstone of its use as a protecting group, allowing for controlled deprotection.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of a 1,3-dioxolane proceeds via an acid-catalyzed mechanism. The reaction begins with the protonation of one of the ring's oxygen atoms, converting it into a good leaving group. Subsequent ring-opening forms a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation and cleavage of the second C-O bond, regenerates the original carbonyl compound and ethylene glycol.[1]

Factors Influencing Hydrolysis Rate

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. The ring is most labile at low pH and is generally stable under neutral to basic conditions.[1][8]

-

Structural Features: The substitution pattern on the ring influences stability. Six-membered 1,3-dioxanes are generally more stable than their five-membered 1,3-dioxolane counterparts.[1][9] Electron-donating groups attached to the carbonyl precursor can stabilize the intermediate carbocation, potentially accelerating cleavage under acidic conditions.[1]

-

Catalyst: Various Brønsted and Lewis acids can catalyze the hydrolysis. The choice of acid and its concentration can be tuned to control the rate of deprotection.[3][10]

Table 1: Stability of 1,3-Dioxolane Ring under Acidic Conditions

| Catalyst / Condition | Temperature | Time | Solvent | Result | Citation |

| Aqueous solution, pH 3 | Ambient | Hours | Water | Hydrolysis occurs | [8] |

| Aqueous solution, pH 7 | Ambient | - | Water | Generally stable, but can be questionable | [8] |

| p-TSA | Reflux | - | Toluene | Deprotection | [3] |

| Cerium(III) triflate | Room Temp | - | Wet Nitromethane | Cleavage at near-neutral pH | [3] |

| Er(OTf)₃ | Room Temp | - | Wet Nitromethane | Chemoselective cleavage | [3] |

| Iodine (catalytic) | Room Temp | Minutes | Wet CH₃CN | Deprotection | [3] |

| p-sulfonic acid-calix[9]arene (2.5 mol%) | 160 °C (Microwave) | 10 min | Water | >96% conversion (hydrolysis of isatin (B1672199) ketal) | [10][11] |

| Glacial acetic acid / conc. HCl | Reflux | Long | - | Resistant to hydrolysis (isatin ketal) | [10] |

Stability Under Basic and Nucleophilic Conditions

A key advantage of the 1,3-dioxolane ring is its exceptional stability in basic and nucleophilic environments.[1][3] This allows for a wide range of synthetic transformations, such as Grignard reactions, organolithium additions, and hydride reductions of other functional groups, to be performed on molecules containing a protected carbonyl.[4][5][7]

Table 2: Stability of 1,3-Dioxolane Ring under Basic/Nucleophilic Conditions

| Reagent | General Condition | Result | Citation |

| LDA, NEt₃, Pyridine, t-BuOK | Standard | Stable | [3] |

| RLi (Organolithiums) | Standard | Stable | [3][6] |

| RMgX (Grignard Reagents) | Standard | Stable | [3][7] |

| R₂CuLi (Cuprates) | Standard | Stable | [3] |

| Enolates | Standard | Stable | [3] |

| Amines (RNH₂, NH₃) | Standard | Stable | [3] |

| LiAlH₄, NaBH₄ | Standard | Stable | [3][5] |

Stability Under Reductive and Oxidative Conditions

Reductive Conditions

The 1,3-dioxolane ring is stable to most common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).[4] This stability enables the selective reduction of other functional groups, like esters or amides, in the presence of a protected aldehyde or ketone.

However, the ring can be reductively cleaved in the presence of a Lewis acid combined with a hydride source. For instance, the LiAlH₄–AlCl₃ system can hydrogenolyze 1,3-dioxolanes to yield hydroxy ethers.[9] The reaction is believed to proceed through the formation of an intermediate oxocarbonium ion, which is then attacked by a hydride.[9]

Oxidative Conditions

1,3-Dioxolanes are generally stable towards mild, high-valent chromium reagents like PCC and PDC.[3] However, strongly acidic oxidizing agents can cleave the ring to form a lactone or other cleavage products.[3] The presence of strong Lewis acids can also enhance the ring's sensitivity to oxidants such as KMnO₄ and m-CPBA.[3] Under specific catalytic conditions, such as with N-hydroxyphthalimide (NHPI) and Co(OAc)₂, 1,3-dioxolanes can be oxidized to esters using molecular oxygen.[3]

Table 3: Stability of 1,3-Dioxolane Ring under Reductive/Oxidative Conditions

| Reagent / Condition | Type | Result | Citation |

| LiAlH₄, NaBH₄ | Reductive | Stable | [3][5] |

| H₂ / Raney Ni, H₂ / Rh | Reductive | Stable | [3] |

| LiAlH₄ - AlCl₃ | Reductive | Cleavage to hydroxy ether | [9] |

| PCC, PDC, Jones Reagent | Oxidative | Generally Stable | [3] |

| KMnO₄, OsO₄ | Oxidative | Stable (sensitivity increases with Lewis acids) | [3] |

| HClO₄ in CH₂Cl₂ | Oxidative | Cleavage | [3] |

| O₂ with NHPI/Co(OAc)₂ | Oxidative | Oxidation to ester | [3] |

Thermal and Photolytic Stability

Thermal Stability

1,3-dioxolane itself is used as a solvent and comonomer in polyacetals and has a boiling point of 74-75 °C.[12][13] Studies on its thermal decomposition and oxidation often occur at high temperatures (630 to 1300 K) in the context of combustion chemistry.[14][15] Under typical synthetic laboratory conditions (up to ~200 °C), the ring is generally considered thermally stable, though specific substituents may influence this.

Photolytic Stability

Specific data on the photolytic stability of the 1,3-dioxolane ring is not extensively detailed in common literature. However, for drug development, photostability is a critical parameter. Standard evaluation involves exposing the substance to a light source under controlled conditions and analyzing for degradation. Forced degradation studies are used to identify potential photodegradants and develop analytical methods.[16]

Experimental Protocols

Protocol for Formation of a 1,3-Dioxolane

This protocol is a standard procedure for protecting a carbonyl group.[3]

-

Reagents & Setup: To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene) are added ethylene glycol (1.1-1.5 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).

-

Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled and quenched with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation to yield the pure 1,3-dioxolane.

Protocol for Deprotection via Acid-Catalyzed Hydrolysis

This protocol describes the removal of the 1,3-dioxolane protecting group.

-

Reagents & Setup: The 1,3-dioxolane-protected compound is dissolved in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and water.

-

Acidification: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TSA) is added to the solution. The reaction can often be run at room temperature but may be gently heated to accelerate the process.

-

Monitoring: The reaction is monitored by TLC or LC-MS until the protected starting material is fully converted.

-

Work-up: The reaction is neutralized by the addition of a weak base (e.g., saturated NaHCO₃ solution). The organic solvent is removed under reduced pressure.

-

Extraction & Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected carbonyl compound, which can be further purified if necessary.

Protocol for General Photostability Testing

This is a generalized protocol based on ICH guidelines for testing new drug substances.[16]

-

Sample Preparation: A thin layer (e.g., not more than 3 mm) of the solid compound is placed in a chemically inert, transparent container (e.g., quartz dish). A control sample is prepared identically but wrapped completely in aluminum foil to protect it from light.

-

Exposure: Both sample and control are exposed to a calibrated light source that provides a standardized overall illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt hours/square meter).

-

Analysis: After the exposure period, the samples are analyzed. The physical appearance (color, clarity) is noted. A validated HPLC method is used to assay the parent compound and quantify any degradants formed.

-

Evaluation: The results from the light-exposed sample are compared to the dark control to determine the extent of photodegradation.

Conclusion

The 1,3-dioxolane ring is a robust and reliable moiety whose stability is highly predictable. Its exceptional stability to basic, nucleophilic, and many reductive/oxidative conditions makes it an invaluable protecting group for aldehydes and ketones in complex organic synthesis. Conversely, its predictable and clean cleavage under acidic conditions allows for its efficient removal when its protective role is complete. A thorough understanding of this stability profile is essential for researchers in organic synthesis and drug development to effectively design and execute synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Acetals as protecting groups [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Dioxolane - Wikipedia [en.wikipedia.org]

- 13. 1,3-Dioxolane (CAS 646-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

The Role of 1,3-Dioxolane-2-methanol in Advancing Green Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm of modern chemistry is increasingly shifting towards sustainability, with the principles of green chemistry serving as a guiding framework for the development of environmentally benign chemical processes and products. Within this context, 1,3-Dioxolane-2-methanol and its derivatives have emerged as significant players, offering versatile solutions as green solvents, biofuel additives, and valuable intermediates derived from renewable feedstocks. This technical guide provides a comprehensive overview of the synthesis, applications, and physicochemical properties of this compound, underscoring its pivotal role in the advancement of sustainable chemical practices.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and safety properties of this compound is fundamental to its application in green chemistry.

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | [1][2][3] |

| Molecular Weight | 104.10 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Relatively high | [1] |

| Solubility | Miscible with water and polar organic solvents | [1][2] |

| Density | ~1.062 g/mL at 25 °C | |

| Flash Point | 79 °C (closed cup) | |

| XLogP3 | -0.8 | [2][3] |

| Stability | Stable under normal conditions, sensitive to strong acids or bases | [1] |

Toxicological Information:

While this compound is explored for green applications, it is not without potential hazards. It is classified as a combustible liquid and can be harmful if swallowed.[3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[3] Some studies indicate that its use in biochemical experiments may be limited due to potential toxicity.[2] However, related compounds are noted for their low toxicity, which is a desirable characteristic for green solvents.[4] Further research into its toxicology and biodegradability is crucial for a complete environmental impact assessment. One study on a structurally similar compound, 2-methyl-2-(2-methylpropyl)-1,3-dioxolane-4-methanol, concluded that it is not readily biodegradable.[5]

Green Synthesis of 1,3-Dioxolane Derivatives: The Glycerol (B35011) Valorization Pathway

A cornerstone of this compound's role in green chemistry is its synthesis from glycerol, a major byproduct of the biodiesel industry.[6] This process, known as glycerol valorization, transforms a low-value waste stream into value-added chemicals, aligning with the principles of atom economy and the use of renewable feedstocks.[6]

The primary synthetic route involves the acid-catalyzed condensation (acetalization or ketalization) of glycerol with aldehydes or ketones.[2][6] For instance, the reaction of glycerol with acetone (B3395972) yields solketal (B138546) (2,2-Dimethyl-1,3-dioxolane-4-methanol), a valuable biofuel additive.[6] Similarly, reacting glycerol with paraformaldehyde can produce a mixture including 4-hydroxymethyl-1,3-dioxolane.[6] The use of heterogeneous acid catalysts is particularly advantageous as they can be easily separated and reused, enhancing the sustainability of the process.[6] Research has demonstrated high glycerol conversion rates, with one study reporting an 80.3% conversion using an acidic activated carbon catalyst.[6]

References

- 1. Buy this compound (EVT-300414) | 5694-68-8 [evitachem.com]

- 2. Buy this compound | 5694-68-8 [smolecule.com]

- 3. This compound | C4H8O3 | CID 294864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. This compound | 5694-68-8 | Benchchem [benchchem.com]

The Green Synthesis of 1,3-Dioxolane-2-methanol: An In-depth Technical Guide to its Environmental Impact

Introduction